3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 4-fluoropyrimidine-2,4-dione, is a heterocyclic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of several drugs, such as flutamide, a prostate cancer drug, and pyrimethamine, an antifolate used to treat malaria. 4-Fluoropyrimidine-2,4-dione is also used in the synthesis of other compounds, such as dyes, polymers, and insecticides.
Scientific Research Applications
Synthesis Applications
Compounds similar to “3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” have been used as starting materials in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for their pharmacological properties .
Pharmacological Applications
Related pyrimidine derivatives have shown cytotoxic activities against different cancer cell lines and have been investigated for their potential as cancer therapeutics . Additionally, some derivatives have been studied for their anti-inflammatory activities and COX-2 inhibitory potential .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
As mentioned above, pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators , which suggests that they may affect the biochemical pathways associated with inflammation.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that this compound may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGMMFYIDDQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251195 | |
Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1204297-90-4 | |
Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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